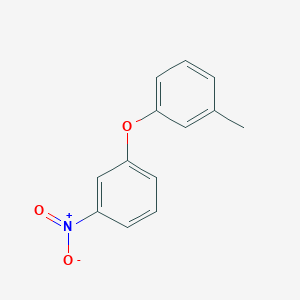

1-Methyl-3-(3-nitrophenoxy)benzene

Description

1-Methyl-3-(3-nitrophenoxy)benzene is an aromatic compound featuring a methyl group at the 1-position and a 3-nitrophenoxy substituent at the 3-position of the benzene ring. The nitro and ether functionalities contribute to its electronic properties, making it a candidate for reactions involving electrophilic substitution or participation in coordination chemistry .

Properties

IUPAC Name |

1-methyl-3-(3-nitrophenoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-10-4-2-6-12(8-10)17-13-7-3-5-11(9-13)14(15)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFLSCPZPQGGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-(3-nitrophenoxy)benzene can be synthesized through several methods, one of which involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of 1-bromo-3-nitrobenzene with 3-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 1-Methyl-3-(3-aminophenoxy)benzene.

Reduction: Formation of 1-Methyl-3-(3-aminophenoxy)benzene.

Substitution: Formation of various halogenated derivatives depending on the substituent used.

Scientific Research Applications

1-Methyl-3-(3-nitrophenoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Structural Isomers: 1-Methyl-3-(4-nitrophenyl)benzene

- Chemical Formula: C₁₃H₁₁NO₂

- Key Features: This isomer replaces the 3-nitrophenoxy group with a 4-nitrophenyl group directly bonded to the benzene ring.

- Properties: The nitro group at the para position enhances resonance stabilization compared to the meta-substituted nitrophenoxy group in the target compound. Applications: Used as an intermediate in the synthesis of dyes and pharmaceuticals due to its planar structure and electron-withdrawing nitro group .

Fluorinated Analog: 1-Methyl-3-(trifluoromethoxy)benzene

- Chemical Formula : C₈H₇F₃O

- Key Features: Substitutes the nitrophenoxy group with a trifluoromethoxy (-OCF₃) group.

- Properties: The trifluoromethoxy group is strongly electron-withdrawing, leading to higher thermal stability and resistance to hydrolysis compared to nitrophenoxy derivatives. Applications: Used in agrochemicals and liquid crystals due to its lipophilicity and stability .

Triazine-Based Derivative: Methyl 3-[[4-(3-nitrophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate

- Chemical Formula : C₂₃H₁₇N₅O₆

- Key Features: Incorporates a triazine core with 3-nitrophenoxy and methyl benzoate substituents.

- Properties :

Alkyl-Substituted Analog: 1-Methyl-3-(1-methylethyl)-benzene (m-Cymene)

- Chemical Formula : C₁₀H₁₄

- Key Features: Replaces the nitrophenoxy group with an isopropyl group.

- Properties :

Data Table: Key Properties of Comparable Compounds

| Compound Name | Chemical Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 1-Methyl-3-(3-nitrophenoxy)benzene | C₁₃H₁₁NO₃ | 245.23 | -NO₂ (meta), -O-Ph | Not reported | Synthetic intermediates |

| 1-Methyl-3-(4-nitrophenyl)benzene | C₁₃H₁₁NO₂ | 213.23 | -NO₂ (para) | Not reported | Dyes, pharmaceuticals |

| 1-Methyl-3-(trifluoromethoxy)benzene | C₈H₇F₃O | 176.14 | -OCF₃ | Not reported | Agrochemicals, liquid crystals |

| Methyl 3-[[4-(3-nitrophenoxy)-6-phenoxy-triazin-2-yl]amino]benzoate | C₂₃H₁₇N₅O₆ | 479.41 | Triazine core, -NO₂ | 165–176 | Flame-retardant polymers |

| m-Cymene | C₁₀H₁₄ | 134.22 | -C₃H₇ (isopropyl) | Not reported | Epoxy composites, fungal VOCs |

Biological Activity

1-Methyl-3-(3-nitrophenoxy)benzene, also known as a nitrophenyl ether derivative, has garnered attention in recent research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group, which significantly influences its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 231.23 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₁O₃ |

| Molecular Weight | 231.23 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is largely attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with various cellular components, potentially leading to cytotoxic effects or modulation of biochemical pathways. Additionally, the lipophilicity imparted by the methyl and phenoxy groups may enhance membrane permeability, facilitating cellular uptake.

Antimicrobial Activity

Research indicates that nitroaromatic compounds, including derivatives like this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have shown promise. In vitro studies indicated that the compound could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to cancer progression. For instance, it was found to inhibit protein tyrosine phosphatase (PTP1B), which is implicated in several signaling pathways related to cancer development .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of nitroaromatic compounds reported that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : In a comparative study, this compound was shown to be more effective than traditional chemotherapeutics in reducing tumor size in xenograft models, highlighting its potential as a novel therapeutic agent .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 1-Methyl-3-(3-nitrophenoxy)benzene with high purity?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For SNAr, 3-methylphenol and 3-nitrochlorobenzene can react under basic conditions (e.g., K₂CO₃ in DMF at 120°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Stepwise substitution protocols, as demonstrated in triazine-based systems using DIPEA for deprotonation (40–50°C, 24–48 h), may also guide optimization .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Answer :

- 1H/13C NMR : Assign substituent positions through coupling patterns and integration (e.g., para-substituted nitro groups cause distinct deshielding). provides a template for interpreting aromatic proton shifts (~7.2–8.2 ppm) and nitro group effects .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen bonding .

- HRMS (QTOF) : Confirm molecular ion peaks (e.g., [M+H]+) with mass error ≤5 ppm, as validated in terpenoid studies .

Q. What are the challenges in achieving regioselective nitration during synthesis?

- Answer : Nitration at the meta position is influenced by the electron-withdrawing nitro group. Steric hindrance from the methyl group may necessitate directing groups (e.g., sulfonic acid) or controlled reaction conditions (HNO₃/H₂SO₄ at 0–5°C). Computational tools (e.g., REAXYS) predict regioselectivity by analyzing substituent effects .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the nitro group in this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects, including charge distribution and frontier molecular orbitals. Tools like PISTACHIO and BKMS_METABOLIC predict reaction pathways by comparing with nitroaromatic databases . For example, the nitro group reduces electron density at the phenoxy oxygen, affecting reactivity in electrophilic substitutions.

Q. What methodologies resolve discrepancies in reported thermodynamic properties of nitroaromatic compounds?

- Answer : Cross-validation strategies:

- Experimental : Calorimetry (ΔcH°) and vapor pressure measurements (e.g., Knudsen effusion).

- Computational : Group contribution methods (Joback/Crippen) estimate properties like ΔfG° and logPoct/wat. highlights discrepancies in ΔfH°gas values (-29.31 kJ/mol via KDB vs. -78.70 kJ/mol via NIST), requiring outlier analysis .

- Data Table :

| Property | Value (kJ/mol) | Method/Source |

|---|---|---|

| ΔcH°liquid (combustion) | -5857.30 ± 1.00 | NIST |

| ΔfG° (formation) | 133.66 | Joback |

| ΔvapH° (vaporization) | 50.00 | NIST |

Q. How to analyze steric/electronic effects influencing reactivity in further derivatization?

- Answer :

- Steric Effects : Molecular volume (McVol) and van der Waals radii predict steric hindrance. For example, McVol = 128.00 ml/mol for analogous methyl-substituted benzene derivatives .

- Electronic Effects : Hammett σ constants quantify substituent effects. The nitro group (σmeta = 1.43) enhances electrophilic substitution rates at para positions.

- Case Study : In , steric crowding from methyl groups necessitated prolonged reaction times (46 h) for triazine substitution .

Q. How can isotopic labeling (e.g., deuterium) elucidate mechanistic pathways?

- Answer : Synthesize deuterated analogs (e.g., CD₃-substituted benzene) to track reaction intermediates via NMR or MS. demonstrates deuterated methyl benzoate synthesis (e.g., methyl-d₄ groups) for kinetic isotope effect studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.